Dipropylaminopropyl p-fluorobenzoate hydrochloride
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Overview
Description
3-(Dipropylamino)propyl 4-fluorobenzoate hydrochloride is a heterocyclic organic compound with the molecular formula C₁₆H₂₅ClFNO₂ and a molecular weight of 317.827 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dipropylamino)propyl 4-fluorobenzoate hydrochloride typically involves the esterification of 4-fluorobenzoic acid with 3-(dipropylamino)propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)propyl 4-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-(Dipropylamino)propyl 4-fluorobenzoate hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dipropylamino)propyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dibutylamino)propyl 4-fluorobenzoate hydrochloride
- 3-(Diethylamino)propyl 4-fluorobenzoate hydrochloride
- 3-(Dimethylamino)propyl 4-fluorobenzoate hydrochloride
Uniqueness
3-(Dipropylamino)propyl 4-fluorobenzoate hydrochloride is unique due to its specific alkyl chain length and the presence of a fluorine atom on the benzoate moiety. These structural features contribute to its distinct chemical and biological properties, making it suitable for specific research applications that other similar compounds may not fulfill .
Properties
CAS No. |
451-61-6 |
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Molecular Formula |
C16H25ClFNO2 |
Molecular Weight |
317.82 g/mol |
IUPAC Name |
3-(dipropylamino)propyl 4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C16H24FNO2.ClH/c1-3-10-18(11-4-2)12-5-13-20-16(19)14-6-8-15(17)9-7-14;/h6-9H,3-5,10-13H2,1-2H3;1H |
InChI Key |
CQPOSPLRVDQCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCOC(=O)C1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
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